molecular formula C6H6OSe B099377 Ethanone, 1-selenophene-2-yl- CAS No. 15429-03-5

Ethanone, 1-selenophene-2-yl-

Cat. No. B099377
CAS RN: 15429-03-5
M. Wt: 173.08 g/mol
InChI Key: ZGPHGDUKOZWMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-selenophene-2-yl-, also known as 1-(2-selenophenyl)ethanone, is a chemical compound that contains a selenophene ring attached to a ketone group. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
In materials science, Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- has been studied for its potential as a building block for organic electronic materials. The selenophene ring in this compound has unique electronic properties that make it an attractive component in the design of organic semiconductors.

Mechanism Of Action

The mechanism of action of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.

Biochemical And Physiological Effects

Studies have shown that Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is its high yield in the synthesis process, making it a reliable and efficient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl-. One area of research is the development of this compound as a cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent.
Another area of research is the development of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- as a building block for organic electronic materials. The unique electronic properties of the selenophene ring in this compound make it an attractive component in the design of organic semiconductors.
Finally, further studies are needed to fully understand the potential applications of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- in the treatment of oxidative stress-related diseases. The antioxidant properties of the selenophene ring in this compound may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can be achieved through the reaction of 2-bromoacetophenone with sodium selenide in the presence of a palladium catalyst. This reaction results in the formation of the selenophene ring attached to the ketone group. The yield of this reaction is typically high, making this method a reliable and efficient way to synthesize Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl-.

properties

CAS RN

15429-03-5

Product Name

Ethanone, 1-selenophene-2-yl-

Molecular Formula

C6H6OSe

Molecular Weight

173.08 g/mol

IUPAC Name

1-selenophen-2-ylethanone

InChI

InChI=1S/C6H6OSe/c1-5(7)6-3-2-4-8-6/h2-4H,1H3

InChI Key

ZGPHGDUKOZWMBI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C[Se]1

Canonical SMILES

CC(=O)C1=CC=C[Se]1

Other CAS RN

15429-03-5

synonyms

Ethanone, 1-selenophene-2-yl-

Origin of Product

United States

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